REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[CH:9]1(C(O)=O)[CH2:12][CH2:11][CH2:10]1>O.OS(O)(=O)=O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][C:7]=1[CH:9]1[CH2:12][CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)O
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction degassed under N2 at 70° C
|
Type
|
ADDITION
|
Details
|
Silver nitrate (2.28 g) was added
|
Type
|
ADDITION
|
Details
|
followed by dropwise addition of ammonium persulfate (45.9 g) in water (120 ml)
|
Type
|
ADDITION
|
Details
|
the reaction was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate (3×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purified with hexane-ethyl acetate mixtures
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1C1CCC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |